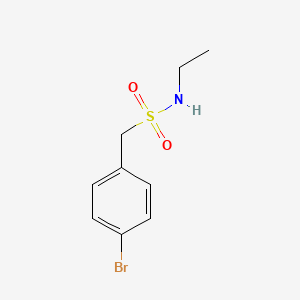

1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Descripción

BenchChem offers high-quality 1-(4-Bromophenyl)-N-ethylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-N-ethylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMHSQKOOLOJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589918 | |

| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-84-8 | |

| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Introduction

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in pharmacology, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific structural features of this molecule—a bromophenyl ring, an ethyl substituent on the sulfonamide nitrogen, and a methyl group on the sulfur—collectively dictate its physicochemical profile. This profile, in turn, governs its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. We will delve into its solubility, lipophilicity, and thermal characteristics, presenting both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug development programs.

Molecular Overview

-

IUPAC Name: 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

-

Molecular Formula: C₉H₁₂BrNO₂S

-

Molecular Weight: 278.16 g/mol

-

Chemical Structure:

(Note: A placeholder for a 2D chemical structure image)

Predicted Physicochemical Properties: A Summary

The following table summarizes the computationally predicted physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing candidates before committing to extensive laboratory synthesis and characterization.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water) | 2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a good balance between membrane permeability and aqueous solubility. |

| Aqueous Solubility | Low to Moderate | The aromatic ring and bromine atom contribute to hydrophobicity, potentially limiting solubility. |

| pKa | 9.0 - 10.0 | The sulfonamide proton is weakly acidic, meaning the compound will be predominantly neutral at physiological pH (7.4). |

| Melting Point | 120 - 140 °C | Provides an initial indication of crystal lattice energy and purity. |

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental validation of the key physicochemical properties. The rationale behind the selection of these methods is grounded in their accuracy, reproducibility, and relevance to industry standards.

Lipophilicity Assessment: The Shake-Flask Method for logP Determination

Lipophilicity, quantified as the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The "shake-flask" method, while traditional, remains the gold standard for its direct and unambiguous measurement.

Causality Behind Experimental Choices: The choice of n-octanol and a phosphate buffer at pH 7.4 is deliberate. n-Octanol serves as an effective mimic of the lipid bilayer of cell membranes. The phosphate buffer maintains a constant pH, ensuring that the ionization state of the compound does not fluctuate, which would otherwise confound the measurement of the intrinsic partition coefficient of the neutral species.

-

Preparation of Solutions:

-

Prepare a stock solution of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a phosphate buffer solution (pH 7.4).

-

Pre-saturate the n-octanol with the phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a screw-cap vial. The final concentration should be low enough to avoid solubility issues.

-

Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-20 minutes to achieve a clean separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination via the shake-flask method.

Thermodynamic Solubility Assessment

Aqueous solubility is a fundamental property that directly impacts the bioavailability of orally administered drugs. The thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent system.

Causality Behind Experimental Choices: This method uses a slurry of the compound to ensure that an excess of solid material is present, which is the definition of a saturated solution at equilibrium. Shaking for an extended period (24-48 hours) is necessary to ensure that this true equilibrium is reached, avoiding the misleading results that can come from measurements of supersaturated solutions.

-

Sample Preparation:

-

Add an excess amount of solid 1-(4-Bromophenyl)-N-ethylmethanesulfonamide to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible amount of undissolved solid should remain.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the solid to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

-

-

Quantification:

-

Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

-

Compare the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Caption: Step-by-step workflow for thermodynamic solubility assay.

Conclusion

The physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, particularly its moderate lipophilicity and predicted low aqueous solubility, define its drug-like potential. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data essential for making informed decisions in a drug discovery pipeline. Accurate characterization of these fundamental properties is not merely a data collection exercise; it is the foundation upon which successful lead optimization and formulation development strategies are built.

References

(Note: As 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a specific, potentially non-commercial compound, the references below are to authoritative protocols and principles rather than to data on this exact molecule.)

-

Title: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Measurement and Importance of Physicochemical Properties in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

1-(4-Bromophenyl)-N-ethylmethanesulfonamide" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for the sulfonamide derivative, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, and understanding the nuanced characteristics of specific analogues is paramount for their application in medicinal chemistry and drug discovery. This document serves as a foundational resource, consolidating essential data and outlining methodologies relevant to the study and utilization of this particular compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections and paved the way for the development of numerous drugs with diverse pharmacological activities.[1] Beyond their antibacterial properties, sulfonamides have been successfully developed as diuretics, hypoglycemic agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors.[1][2][3]

The versatility of the sulfonamide scaffold lies in the ability to readily modify the substituents on the sulfur and nitrogen atoms, thereby fine-tuning the molecule's steric and electronic properties to achieve desired biological effects. The subject of this guide, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, is a specific analogue that incorporates a bromophenyl group, a common moiety in pharmacologically active compounds known to influence metabolic stability and receptor binding affinity.

This guide will delve into the specific molecular attributes of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, providing a detailed analysis of its structure and a summary of its key physicochemical properties. Furthermore, a discussion of synthetic strategies and characterization techniques will be presented to equip researchers with the necessary knowledge for its preparation and experimental evaluation.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and inherent properties is fundamental to its application in research and development. This section details the molecular architecture and key quantitative data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Molecular Structure

The molecular structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is characterized by a central methanesulfonamide core. The sulfur atom is bonded to a 4-bromobenzyl group and an ethylamino group. The presence of the bromine atom at the para position of the phenyl ring is a key feature, influencing the molecule's lipophilicity and potential for halogen bonding interactions.

To facilitate computational modeling and database searching, the structure can be represented by the following SMILES (Simplified Molecular-Input Line-Entry System) notation: CCN(S(=O)(=O)Cc1ccc(Br)cc1).

DOT Code for Molecular Structure Diagram

Figure 1: 2D representation of the molecular structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. These values are critical for experimental design, including solvent selection for synthesis and biological assays, as well as for computational studies.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂BrNO₂S | Calculated |

| Molecular Weight | 278.17 g/mol | Calculated |

| CAS Number | 223555-84-8 | [3][4][5] |

| Appearance | Solid (predicted) | Based on related compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on general sulfonamide properties |

| SMILES | CCN(S(=O)(=O)Cc1ccc(Br)cc1) | Derived from structure |

Note: The molecular weight is calculated based on the molecular formula and is consistent with the molecular weights of homologous compounds such as 1-(4-Bromophenyl)-N-methylmethanesulfonamide (MW: 264.14 g/mol for C₈H₁₀BrNO₂S) and 1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide (MW: 278.17 g/mol for C₉H₁₂BrNO₂S).[6][7]

Synthesis and Characterization

The synthesis of N-alkyl-1-aryl-methanesulfonamides can be approached through several established synthetic routes. A plausible and commonly employed methodology involves the reaction of a corresponding sulfonyl chloride with the appropriate amine.

Proposed Synthetic Workflow

A logical synthetic pathway to 1-(4-Bromophenyl)-N-ethylmethanesulfonamide would proceed via a two-step process starting from 4-bromotoluene.

DOT Code for Synthetic Workflow Diagram

Figure 2: Proposed synthetic workflow for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Step 1: Synthesis of 1-(4-Bromophenyl)methanesulfonyl chloride

The initial step involves the conversion of 4-bromotoluene to the corresponding sulfonyl chloride. This can be achieved through various methods, including radical chlorosulfonation.

Protocol:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 4-bromotoluene in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), to the reaction mixture. The use of a radical initiator (e.g., AIBN) may be necessary.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)methanesulfonyl chloride. This intermediate is often used in the next step without further purification.

Causality: The use of a halogenated solvent and low temperatures helps to control the reactivity of the sulfonating agent and minimize side reactions. The inert atmosphere prevents unwanted oxidation.

Step 2: Synthesis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

The final step is the amination of the sulfonyl chloride with ethylamine.

Protocol:

-

Dissolve the crude 1-(4-bromophenyl)methanesulfonyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylamine (in excess or with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) to the reaction mixture.

-

Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the mixture is typically washed with dilute acid, water, and brine to remove excess amine and other impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Causality: The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the ethylamine, rendering it non-nucleophilic. The purification step is essential to remove unreacted starting materials and byproducts to obtain a compound of high purity suitable for biological testing.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (typically two doublets in the aromatic region), a singlet for the methylene protons adjacent to the sulfur atom, and signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃). The N-H proton may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbon atoms of the 4-bromophenyl ring, the methylene carbon, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. A band for the N-H stretch would also be expected.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.17 for the major isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2).

Potential Applications and Future Directions

Given the broad biological activities of sulfonamides, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide represents a lead compound for further investigation in several therapeutic areas. The presence of the 4-bromophenyl moiety could enhance its activity or modulate its pharmacokinetic profile compared to non-halogenated analogues.

Potential areas for investigation include:

-

Antibacterial Activity: As a member of the sulfonamide class, its efficacy against various bacterial strains could be evaluated.

-

Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents, and this compound could be screened against various cancer cell lines.

-

Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making it a candidate for inhibiting metalloenzymes such as carbonic anhydrases or matrix metalloproteinases.

Future research should focus on the synthesis of a high-purity sample of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities through in vitro and in vivo assays would be warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would provide valuable insights for the design of more potent and selective drug candidates.

Conclusion

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative with a well-defined molecular structure and predictable physicochemical properties. While specific experimental data for this compound is limited, its synthesis can be readily achieved through established chemical methodologies. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery. The insights into its structure, properties, and synthesis will facilitate further investigation into its biological activities and potential therapeutic applications.

References

- National Center for Biotechnology Information. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- BLDpharm. 1-(4-Bromophenyl)-N-methylmethanesulfonamide.

- National Center for Biotechnology Information. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem.

- Chem-Impex. (R-(+)-1-(4-Bromophenyl)ethylamine.

- Guidechem. 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide 950235-23-1 wiki.

- BLDpharm. 950245-71-3|1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide.

- ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides.

- Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.

- Google Patents. Preparation of N-substituted arylsulfonamides.

- National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.

- Sigma-Aldrich. N-(4-Bromophenyl)methanesulfonamide 97.

- Alfa Chemistry. CAS 22355-34-6 Dicyclohexylamine benzoate.

- PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships.

- BLDpharm. 223555-85-9|1-(4-Bromophenyl)-N-propylmethanesulfonamide.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 223555-84-8 Name.

Sources

- 1. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-溴苯基)甲磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 223555-84-8 Name: [xixisys.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 223555-85-9|1-(4-Bromophenyl)-N-propylmethanesulfonamide|BLD Pharm [bldpharm.com]

- 6. 172517-39-4|1-(4-Bromophenyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]

- 7. 950245-71-3|1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide|BLD Pharm [bldpharm.com]

Spectroscopic Blueprint of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, a substituted aromatic sulfonamide, represents a class of compounds with significant potential, owing to the prevalence of the sulfonamide functional group in a myriad of therapeutic agents.[1] The presence of a brominated phenyl ring further offers a versatile handle for synthetic modifications, such as cross-coupling reactions, making this molecule a valuable intermediate.[2]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. As this compound is not extensively cataloged in commercial databases, this document serves as a predictive blueprint, leveraging established spectroscopic principles and data from structurally analogous molecules to forecast its spectral characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule, whether it is a target of synthesis or an unknown analyte. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.

-

Chemical Name: N-(4-bromophenyl)-N-ethylmethanesulfonamide

-

Molecular Formula: C₉H₁₂BrNO₂S

-

Molecular Weight: 278.16 g/mol

-

Structure:

Caption: Molecular structure of N-(4-bromophenyl)-N-ethylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Standard parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

A spectral width of 200-240 ppm is standard.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-6) | 7.50 - 7.65 | Doublet | 2H | These protons are ortho to the bromine atom, which is deshielding. They will appear as a doublet due to coupling with H-3 and H-5. |

| Aromatic (H-3, H-5) | 7.15 - 7.30 | Doublet | 2H | These protons are ortho to the sulfonamide group. They will appear as a doublet due to coupling with H-2 and H-6. |

| Ethyl (-CH₂-) | 3.30 - 3.50 | Quartet | 2H | The methylene protons are adjacent to the nitrogen atom and will be deshielded. They will be split into a quartet by the neighboring methyl protons. |

| Methanesulfonyl (-CH₃) | 2.80 - 3.00 | Singlet | 3H | The methyl group attached to the sulfonyl group is in a distinct electronic environment and will appear as a singlet as there are no adjacent protons. |

| Ethyl (-CH₃) | 1.15 - 1.30 | Triplet | 3H | The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-1) | 138 - 142 | The carbon atom directly attached to the nitrogen of the sulfonamide group is expected to be in this region. |

| Aromatic (C-4) | 120 - 124 | The carbon atom bearing the bromine atom will be shifted to this region. |

| Aromatic (C-2, C-6) | 132 - 134 | These carbon atoms are adjacent to the bromine-substituted carbon. |

| Aromatic (C-3, C-5) | 128 - 130 | These carbon atoms are adjacent to the nitrogen-substituted carbon. |

| Ethyl (-CH₂-) | 45 - 50 | The methylene carbon is attached to the nitrogen and is expected in this range.[4] |

| Methanesulfonyl (-CH₃) | 35 - 40 | The methyl carbon of the methanesulfonyl group typically appears in this region. |

| Ethyl (-CH₃) | 13 - 16 | The terminal methyl carbon of the ethyl group is expected to be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide will be dominated by absorptions from the sulfonamide and aromatic moieties. Since this is an N,N-disubstituted sulfonamide, the characteristic N-H stretching bands will be absent.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on the phenyl ring.[6] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Arises from the C-H bonds of the ethyl and methyl groups. |

| 1350 - 1310 | SO₂ Asymmetric Stretch | Strong | A strong and characteristic absorption for the sulfonyl group in sulfonamides.[7] |

| 1170 - 1140 | SO₂ Symmetric Stretch | Strong | Another strong and characteristic absorption for the sulfonyl group.[7] |

| 930 - 900 | S-N Stretch | Medium | Characteristic stretching vibration of the sulfur-nitrogen bond in sulfonamides.[8] |

| 840 - 810 | C-H Out-of-plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring.[6] |

| ~1100 and ~1000 | C-N Stretch | Medium | Expected for the C-N bonds of the N-ethyl and N-aryl groups. |

| 700 - 500 | C-Br Stretch | Medium-Strong | The carbon-bromine bond absorption is typically found in this region of the fingerprint. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is more appropriate.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., the [M+H]⁺ ion) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Expected at m/z 277 and 279 (for M⁺˙) or 278 and 280 (for [M+H]⁺), with approximately equal intensities.

-

Key Fragmentation Pathways: The fragmentation of sulfonamides can be complex.[9] Common fragmentation patterns involve cleavage of the S-N and S-C bonds.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Methanesulfonamide Derivatives: A Technical Guide

Executive Summary: The methanesulfonamide moiety, a cornerstone in modern medicinal chemistry, imparts a unique combination of physicochemical properties that enable the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the primary mechanisms of action through which methanesulfonamide derivatives exert their pharmacological effects. We will dissect their interactions with key biological targets, including enzymes like carbonic anhydrases and protein kinases, and ion channels. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also a practical perspective on the experimental methodologies used to elucidate these mechanisms.

The Methanesulfonamide Moiety: A Privileged Scaffold in Drug Design

The methanesulfonamide group (-SO₂NHCH₃) is a functional group characterized by a sulfonamide core with a methyl group attached to the nitrogen atom. Its prevalence in drug design can be attributed to several key features:

-

Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.

-

Chemical Stability: It is metabolically robust, contributing to favorable pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The inclusion of a methanesulfonamide group can enhance solubility and modulate the pKa of a molecule, improving its drug-like properties.

-

Bioisosteric Replacement: It often serves as a bioisostere for other functional groups, such as carboxylic acids or phenols, allowing for the fine-tuning of a compound's activity and selectivity.[1]

These characteristics have enabled the development of methanesulfonamide-containing drugs for a wide range of therapeutic areas, including cancer, infectious diseases, inflammation, glaucoma, and cardiovascular disorders.[1][2]

Key Pharmacological Targets and Mechanisms of Action

Methanesulfonamide derivatives exhibit their therapeutic effects by interacting with a variety of biological targets. The following sections detail the mechanisms of action for the most significant target classes.

Enzyme Inhibition

2.1.1 Carbonic Anhydrases: A Classic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition is a well-established therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[2]

Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides, including methanesulfonamide derivatives, involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The interaction is further stabilized by a network of hydrogen bonds with active site residues.

Featured Methanesulfonamide CA Inhibitor: Methazolamide

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It effectively reduces intraocular pressure by decreasing the production of aqueous humor.

| Target Isoform | Inhibition Constant (Kᵢ) |

| hCA I | 25 nM |

| hCA II | 14 nM |

| hCA IV | 45 nM |

| hCA IX | 25.8 nM |

Data compiled from various sources.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a pH indicator.

Causality of Experimental Choices: The stopped-flow technique is crucial for this assay because the uncatalyzed hydration of CO₂ is relatively fast. This method allows for the rapid mixing of reactants and the measurement of initial reaction rates before the uncatalyzed reaction significantly contributes to the signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).

-

Prepare a stock solution of the methanesulfonamide inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a reaction cuvette, mix the carbonic anhydrase enzyme solution with the desired concentration of the inhibitor.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[3]

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated solution.

-

Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red).[3]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualization of CA Inhibition

Caption: A simplified workflow for assessing hERG channel inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some methanesulfonamide derivatives have been developed as selective COX-2 inhibitors.

Mechanism of Inhibition: Methanesulfonamide-containing COX-2 inhibitors, such as celecoxib, bind to the active site of the COX-2 enzyme. The methanesulfonamide moiety often inserts into a secondary pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1. This differential binding is a key determinant of COX-2 selectivity, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Featured Methanesulfonamide COX-2 Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor used for the management of pain and inflammation in conditions like arthritis.

| Target | IC₅₀ |

| COX-1 | >10 µM |

| COX-2 | 0.04 µM |

Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Causality of Experimental Choices: A colorimetric assay provides a straightforward and cost-effective method for high-throughput screening of COX inhibitors. Monitoring the appearance of an oxidized product provides a direct measure of the enzyme's peroxidase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl).

-

Prepare stock solutions of heme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (the COX substrate).

-

Prepare serial dilutions of the methanesulfonamide inhibitor.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the inhibitor at various concentrations.

-

Add the chromogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

-

Data Acquisition:

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

The methanesulfonamide moiety has proven to be a remarkably versatile and valuable component in the design of therapeutic agents. Its ability to engage in key interactions with diverse biological targets, including enzymes and ion channels, has led to the development of important drugs for a wide range of diseases. The mechanisms of action, from the well-established zinc chelation in carbonic anhydrases to the ATP-competitive inhibition of kinases and the physical occlusion of ion channels, highlight the chemical adaptability of this functional group.

Future research in this area will likely focus on the development of next-generation methanesulfonamide derivatives with enhanced selectivity and improved safety profiles. A deeper understanding of the structural biology of drug-target interactions, aided by techniques like X-ray crystallography and cryo-electron microscopy, will continue to guide the rational design of more potent and specific inhibitors. Furthermore, the exploration of novel targets for methanesulfonamide-based drugs holds the potential to address unmet medical needs.

References

-

Abo-Elmagd, M. I., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 139, 106787. [Link]

-

Blagden, C. S., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Journal of Medicinal Chemistry, 66(15), 10255-10291. [Link]

-

Chowdhury, M. A., & Alam, M. A. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Chemistry, 3(2), 154-163. [Link]

-

Geisslinger, G., et al. (1990). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. The Journal of Physiology, 428, 547-559. [Link]

-

Mitcheson, J. S., et al. (2000). Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. The Journal of general physiology, 115(3), 229–240. [Link]

-

Plowman, G. D., et al. (2003). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Journal of the American College of Cardiology, 41(6), 881-890. [Link]

-

Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6058. [Link]

-

Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1164. [Link]

-

Mitcheson, J. S., et al. (2000). Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. ResearchGate. [Link]

-

SingleCare. (2021). List of sulfonamides: Uses, common brands, and safety information. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106028. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

Avendaño, C., & Menéndez, J. C. (2006). Signal Transduction Inhibition: Current Knowledge, Pathways, and Experience in Cancer Therapy. Medscape. [Link]

-

Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological research, 152, 104609. [Link]

-

Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. Minerva anestesiologica, 71(7-8), 431–441. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12519. [Link]

-

El-Harrad, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Pharmaceuticals, 16(9), 1204. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology, 644, 131–144. [Link]

-

Meena, L. R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]

-

El-Harrad, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

ResearchGate. (n.d.). Heatmaps showing the targets of the 41 KIs. Values in (A) are showed in ‐log10(IC50, Ki, Kd). [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Avendaño, C., & Menéndez, J. C. (2006). Drugs That Inhibit Signaling Pathways for Tumor Cell Growth and Proliferation: Kinase Inhibitors. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide.... [Link]

-

National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem. [Link]

-

Kim, Y., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. International journal of molecular sciences, 22(7), 3659. [Link]

-

DelveInsight. (2023). COX2 Inhibitor Market And Pipeline Insights 2023. [Link]

-

Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. Bioorganic & medicinal chemistry letters, 19(1), 125–130. [Link]

-

Iraqi Ministry of Health. (n.d.). National Master List of Drugs. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

-

Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological research, 152, 104609. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 4-Bromophenyl Sulfonamides: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological activities, and structure-activity relationships of 4-bromophenyl sulfonamides has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this promising class of compounds, highlighting their potential in the development of novel therapeutics.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. The introduction of a 4-bromophenyl moiety to this scaffold has been shown to significantly influence the biological activity of the resulting compounds, leading to a surge in research focused on their potential as anticancer, antibacterial, antiviral, and antifungal agents. This guide serves as a critical resource for navigating the expanding landscape of 4-bromophenyl sulfonamide research and development.

I. The Synthetic Landscape: Crafting the 4-Bromophenyl Sulfonamide Core

The synthesis of 4-bromophenyl sulfonamides is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with a diverse range of primary or secondary amines. This versatile approach allows for the introduction of various substituents, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity.

A general synthetic protocol involves the dropwise addition of 4-bromobenzenesulfonyl chloride to a stirred solution of the desired amine in a suitable solvent, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.

Experimental Protocol: General Synthesis of N-Substituted-4-bromobenzenesulfonamides

-

Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add 4-bromobenzenesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-4-bromobenzenesulfonamide.

The versatility of this synthetic approach is illustrated by the wide array of amines that can be employed, leading to a diverse library of 4-bromophenyl sulfonamide derivatives. For instance, the reaction of 4-bromobenzenesulfonyl chloride with various anilines, benzylamines, and heterocyclic amines has been extensively reported, yielding compounds with a broad spectrum of biological activities.

Caption: General Synthesis of 4-Bromophenyl Sulfonamides.

II. A Spectrum of Biological Activities: Therapeutic Potential Unleashed

4-Bromophenyl sulfonamides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has focused on the anticancer potential of 4-bromophenyl sulfonamides. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[1][2][3]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: 4-Bromophenyl sulfonamides have been identified as potent inhibitors of several classes of enzymes that are overexpressed in cancer cells, including:

-

Carbonic Anhydrases (CAs): Certain isoforms of CAs are crucial for pH regulation in tumor cells, and their inhibition can disrupt cancer cell survival and proliferation.[1]

-

Tyrosine Kinases: These enzymes play a critical role in cell signaling pathways that regulate cell growth and division.[1]

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[1]

-

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[1]

-

-

Induction of Apoptosis: Many 4-bromophenyl sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1][2] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[2]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from progressing through the division process.[3]

The anticancer activity of these compounds is highly dependent on the nature of the substituent on the sulfonamide nitrogen. For instance, the introduction of heterocyclic moieties has been shown to enhance the anticancer potency of some derivatives.

Caption: Anticancer Mechanisms of 4-Bromophenyl Sulfonamides.

B. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. 4-Bromophenyl sulfonamides have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria.[4] Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as folate synthesis.[2]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring attached to the sulfonamide nitrogen play a crucial role in determining the antibacterial potency and spectrum of activity.[5] For example, the presence of electron-withdrawing groups on this ring has been shown to enhance antibacterial activity.[5]

C. Antiviral and Antifungal Activities

In addition to their anticancer and antibacterial properties, some 4-bromophenyl sulfonamides have also demonstrated promising antiviral and antifungal activities. Further research in these areas is ongoing to explore their full therapeutic potential.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 4-bromophenyl sulfonamides is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

-

Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a primary determinant of biological activity. The introduction of various aromatic, heterocyclic, or aliphatic moieties can significantly modulate the potency and selectivity of the compound.

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring attached to the sulfonamide nitrogen can also have a profound impact on activity. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can influence the compound's interaction with its biological target.[5] For instance, in some series of antibacterial sulfonamides, the presence of electron-withdrawing groups at the para-position of the phenyl ring enhances activity.[5]

IV. Characterization of 4-Bromophenyl Sulfonamides: Spectroscopic Fingerprints

The unambiguous identification and characterization of synthesized 4-bromophenyl sulfonamides are essential for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is routinely employed for this purpose.

Spectroscopic Data for a Representative Compound: N-(4-chlorophenyl)-4-bromobenzenesulfonamide

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons of the 4-bromophenyl and N-phenyl rings. A singlet for the sulfonamide N-H proton, often observed downfield. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings and any aliphatic carbons in the substituent on the sulfonamide nitrogen. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), asymmetric and symmetric SO₂ stretches (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-Br stretch (in the fingerprint region).[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the molecule and the solvent used for analysis.[7]

V. Future Directions and Conclusion

The field of 4-bromophenyl sulfonamide research is vibrant and rapidly evolving. The diverse biological activities and tunable nature of these compounds make them highly attractive scaffolds for the development of novel therapeutics. Future research will likely focus on:

-

The synthesis of new libraries of derivatives with greater structural diversity.

-

In-depth investigations into their mechanisms of action to identify novel biological targets.

-

The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

The exploration of their potential in combination therapies to overcome drug resistance.

VI. References

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.

-

Synthesis and characterization of new (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes. (2005). ResearchGate.

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate.

-

Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PubMed.

-

Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (n.d.). ResearchGate.

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). PubMed.

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org.

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (n.d.). PubMed.

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed.

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.

-

Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). [No source name provided].

-

Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). ResearchGate.

-

Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (n.d.). [No source name provided].

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI.

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.

-

Synthesis, X-ray diffraction method, spectroscopic characterization (FT-IR, 1 H and 13 C NMR), antimicrobial activity, Hirshfeld surface analysis and DFT computations of novel sulfonamide derivatives. (n.d.). ResearchGate.

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI.

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - (n.d.). NIH.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [No source name provided].

-

Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. (n.d.). PMC - PubMed Central.

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.MDPI*.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acu.edu.in [acu.edu.in]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

The Sulfonamide Scaffold: From Serendipitous Discovery to Rational Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, inflammation, and viral infections.[1][2] This guide provides a comprehensive exploration of the discovery and synthesis of sulfonamides, designed for the modern researcher. We will traverse the historical narrative, beginning with the serendipitous discovery of Prontosil, delve into the mechanistic underpinnings of classical synthetic routes, and culminate in an analysis of novel, state-of-the-art methodologies that offer enhanced efficiency, safety, and substrate scope. This document is structured to provide not just procedural knowledge but also the causal logic behind experimental choices, empowering scientists to innovate within this critical area of drug development.

A Legacy of Discovery: The Dawn of the Antibacterial Era

The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In 1908, as part of his doctoral research, Austrian chemist Paul Gelmo first synthesized sulfanilamide, the parent compound of the sulfonamide class.[3] However, its medicinal properties remained unknown for over two decades.

The pivotal moment came in the early 1930s at the laboratories of Bayer, then part of IG Farben. A team led by physician and researcher Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity.[4] In 1932, Domagk discovered that a red azo dye, patented as Prontosil rubrum, showed remarkable efficacy against streptococcal infections in mice.[4][5] This breakthrough was deeply personal; Domagk famously used the compound to save his own daughter from a severe streptococcal infection.[5][6]

However, Prontosil was effective in vivo but inert in vitro. This paradox was solved in 1936 by researchers at the Pasteur Institute in France, who demonstrated that Prontosil is a prodrug.[3][6] In the body, metabolic reduction cleaves the azo bond, releasing the active antibacterial agent: Gelmo's long-forgotten sulfanilamide.[3][6] This revelation unlocked the field, shifting focus from dyes to the targeted synthesis of sulfanilamide derivatives. Domagk's pioneering work was recognized with the 1939 Nobel Prize in Physiology or Medicine.[3][7]

Caption: Key milestones in the discovery of sulfonamide antibacterial agents.

This discovery of the first "miracle drugs" revolutionized medicine, providing the first effective systemic treatments for bacterial infections and saving countless lives, particularly during World War II.[8]

The Classical Approach: Synthesis via Electrophilic Aromatic Substitution

The workhorse method for synthesizing aromatic sulfonamides, established in the wake of Prontosil's discovery, relies on the reaction of an amine with a sulfonyl chloride. The sulfonyl chloride itself is typically prepared via chlorosulfonation of an activated aromatic ring. This multi-step sequence, while robust, involves harsh reagents and conditions.

Causality in the Classical Pathway: The Role of Amine Protection

A critical consideration in this synthesis is the presence of the amine group on the aniline precursor. The amine is a powerful activating group for electrophilic aromatic substitution, but it is also a base and a nucleophile that would react destructively with chlorosulfonic acid. Therefore, the amine must be "protected" before the chlorosulfonation step. Acetylation to form acetanilide is the standard choice. This strategy serves two purposes:

-

Reactivity Moderation: The acetyl group is still an ortho-, para-director but is less activating than a free amine, reducing the risk of polysubstitution and oxidation.

-

Chemical Protection: The amide nitrogen is no longer basic or nucleophilic enough to react with the chlorosulfonic acid, allowing the electrophilic substitution to proceed on the aromatic ring.

The protecting group is then removed in a final hydrolysis step to yield the primary aromatic sulfonamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. medboundhub.com [medboundhub.com]

- 4. hekint.org [hekint.org]

- 5. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 8. Sulfonamide (medicine) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

safety and handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide"

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Introduction

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. As a compound likely utilized in research and development settings, particularly in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Due to the limited availability of specific safety data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, this document extrapolates information from structurally similar compounds, including other bromophenyl derivatives and related sulfonamides. This approach, rooted in established principles of chemical safety, provides a robust framework for risk assessment and management. All recommendations should be implemented in conjunction with institution-specific safety policies and a thorough review of any available supplier-provided safety data sheets (SDS).

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While experimental data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is not widely available, the properties of analogous compounds suggest it is a solid at room temperature with limited solubility in water and better solubility in organic solvents.

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 223555-84-8 | BLDpharm[1] |

| Molecular Formula | C9H13BrNO2S | Inferred from structure |

| Molecular Weight | 279.17 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to similar compounds |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2] | General recommendation for sulfonamides and brominated compounds.[3] |

Hazard Identification and GHS Classification

Given the absence of a specific Globally Harmonized System (GHS) classification for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, a precautionary classification has been derived from analogous bromophenyl compounds.[4][5]

| Hazard Class | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning [6]

This extrapolated classification underscores the necessity of avoiding direct contact, ingestion, and inhalation. The bromophenyl and sulfonamide moieties are key structural alerts that inform this conservative hazard assessment.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide should be conducted in a well-ventilated area.[2] For weighing, preparing solutions, and other procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For larger quantities or high-energy procedures (e.g., sonication), the use of a glove box or other closed-system handling is recommended.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[7] A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to consult the manufacturer's chemical resistance charts.[8][9] Given that aromatic and halogenated hydrocarbons can degrade some glove materials, double-gloving may be appropriate for extended handling.[8] Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Additional Protection: For larger quantities or significant splash potential, a chemical-resistant apron and arm sleeves are recommended.

-

-

Respiratory Protection: If work cannot be conducted within a fume hood, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) should be used.[10] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.[10]

Caption: General workflow for chemical spill response.

Disposal Considerations

All waste materials containing 1-(4-Bromophenyl)-N-ethylmethanesulfonamide must be treated as hazardous waste.

-

Product: Unused or waste product should be disposed of through a licensed chemical destruction facility. [11]* Contaminated Materials: All PPE, absorbent materials, and empty containers should be collected in a sealed, properly labeled hazardous waste container.

-

Regulations: Do not discharge into sewer systems or the environment. [11]All disposal must be in accordance with local, state, and federal regulations.

Conclusion

While 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a compound with limited publicly available safety data, a conservative and cautious approach based on the known hazards of its structural analogs is essential for its safe use. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling and emergency protocols, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of every user to remain vigilant, informed, and prepared when working with this and any other chemical.

References

-

PubChem. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352. [Link]

-

SynZeal. Safety Data Sheet for Methyl 4-Bromophenylacetate. [Link]

-

Capot Chemical Co., Ltd. MSDS of N-(4-Bromophenyl)-3-phenylpropanamide. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

-

PubChem. GHS Classification Summary. [Link]

-

Florida State University Emergency Management. Chemical Spills. [Link]

- Google Patents.

-

CP Lab Safety. Chemical Resistant Gloves. [Link]

-

PubMed. Stability of sulphonamide drugs in meat during storage. [Link]

-

OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

PubChemLite. N-[(1s)-1-(4-bromophenyl)ethyl]methanesulfonamide (C9H12BrNO2S). [Link]

-

University of California, Santa Barbara. Common Lab PPE Reference Guide. [Link]

-

Emory University. Spill Control/Emergency Response - EHSO Manual. [Link]

-

MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Sulphanilamide. [Link]

-

BESA. Recommended PPE to handle chemicals. [Link]

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

Canada Safety Training Centre. PPE for Hazardous Chemicals. [Link]

-

National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification. [Link]

Sources